Cas no 1354018-83-9 (2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol)

2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol 化学的及び物理的性質
名前と識別子
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- 2-((S)-3-dimethylamino-piperidin-1-yl)-ethanol
- (S)-2-(3-(Dimethylamino)piperidin-1-yl)ethanol
- AM96757
- 2-((S)-3-Dimethylaminopiperidin-1-yl)ethanol
- 2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol
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- インチ: 1S/C9H20N2O/c1-10(2)9-4-3-5-11(8-9)6-7-12/h9,12H,3-8H2,1-2H3/t9-/m0/s1
- InChIKey: ZJGSMRAQZANENX-VIFPVBQESA-N
- SMILES: OCCN1CCC[C@@H](C1)N(C)C
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 128
- トポロジー分子極性表面積: 26.7
2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 085011-500mg |
2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol |
1354018-83-9 | 500mg |
£755.00 | 2022-03-01 | ||
Chemenu | CM498900-1g |
(S)-2-(3-(Dimethylamino)piperidin-1-yl)ethanol |
1354018-83-9 | 97% | 1g |
$1499 | 2022-09-03 |
2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol 関連文献
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanolに関する追加情報
Introduction to 2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol (CAS No. 1354018-83-9)
2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol (CAS No. 1354018-83-9) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural and functional properties. This compound, often referred to as (S)-DMPE, is a derivative of piperidine and ethanol, characterized by the presence of a dimethylamino group and a chiral center at the piperidine ring. The compound's chiral nature and functional groups make it a valuable intermediate in the synthesis of various bioactive molecules, particularly those with potential therapeutic applications.
The chemical structure of 2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol is defined by its chiral center at the piperidine ring, which imparts specific stereochemical properties that are crucial for its biological activity. The dimethylamino group enhances the compound's basicity and solubility, making it an attractive candidate for drug development. The ethanol moiety further contributes to the compound's solubility and reactivity, facilitating its use in various synthetic transformations.
In recent years, (S)-DMPE has been extensively studied for its potential in the development of novel drugs targeting various diseases. One of the key areas of research has been its application in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that compounds derived from (S)-DMPE can modulate specific neurotransmitter systems, potentially offering new therapeutic avenues for these debilitating conditions.
Another significant area of research involves the use of (S)-DMPE as a building block in the synthesis of small molecules with anti-inflammatory properties. Inflammation is a common underlying factor in many chronic diseases, including cardiovascular diseases, diabetes, and autoimmune disorders. Compounds derived from (S)-DMPE have been shown to exhibit potent anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).
The pharmacological profile of (S)-DMPE-derived compounds has also been explored in preclinical studies. These studies have demonstrated that these compounds exhibit favorable pharmacokinetic properties, including good oral bioavailability and low toxicity. This makes them promising candidates for further development into clinical candidates.
In addition to its therapeutic potential, (S)-DMPE has also found applications in the field of chemical biology. Researchers have used this compound as a tool to study protein-protein interactions and signaling pathways in cells. The ability to selectively modify proteins with (S)-DMPE-based probes has provided valuable insights into cellular processes and disease mechanisms.
The synthesis of (S)-DMPE involves several steps, including the preparation of the chiral piperidine intermediate and subsequent functionalization with the ethanol moiety. Various synthetic strategies have been developed to optimize the yield and purity of the final product. These methods often involve asymmetric synthesis techniques to ensure the correct stereochemistry at the piperidine ring.
The safety profile of (S)-DMPE is an important consideration in its development as a pharmaceutical agent. Preclinical toxicity studies have shown that this compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed. However, ongoing research is necessary to fully understand its long-term safety and efficacy.
In conclusion, 2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol (CAS No. 1354018-83-9) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activity make it a valuable intermediate in the synthesis of bioactive molecules with diverse therapeutic applications. Continued research into this compound is expected to yield new insights and advancements in drug discovery and development.
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